2-(4-Methyl-benzyl)-piperidine

Description

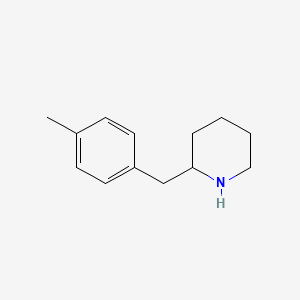

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h5-8,13-14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKBJZWBAXLSJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398612 | |

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63587-56-4 | |

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationships Sar of 2 4 Methyl Benzyl Piperidine and Analogs

Influence of Substituents on the Piperidine (B6355638) Ring and Benzyl (B1604629) Moiety

The substitution patterns on both the piperidine ring and the benzyl moiety of 2-(4-methyl-benzyl)-piperidine analogs are critical determinants of their biological activity and receptor affinity.

Benzyl Moiety: Modifications to the benzyl portion of the molecule can significantly impact how the compound interacts with receptor binding sites. Research on related N-(piperidin-4-yl)-naphthamides has shown that substituents on the benzyl group influence affinity for dopamine (B1211576) D4.2 and serotonin (B10506) 5-HT2A receptors. nih.gov Specifically, the presence of a methyl group at the 4-position of the benzyl ring, as in this compound, was found to be favorable for D4.2 receptor affinity. nih.gov In the same study, halogen substitutions at the 3 or 4-position of the benzyl group also increased D4.2 affinity in a 1-naphthamide (B1198061) series. nih.gov This suggests that small, lipophilic, or electron-donating groups at the para position of the benzyl ring can enhance binding to certain receptors.

Piperidine Ring: The piperidine ring itself can be substituted to modulate activity. Studies on piperine (B192125) derivatives have indicated that substitution on the piperidine ring is a viable strategy for enhancing biological effects. For instance, a 4-methyl-substituted piperidine ring was found in a highly potent and selective inhibitor of monoamine oxidase B (MAO-B). acs.org While direct substitution on the carbon atoms of the 2-benzylpiperidine (B184556) core is less commonly explored in the provided literature, these findings on related scaffolds suggest that adding small alkyl groups to the piperidine ring could influence potency and selectivity. The piperidine ring is also considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov

| Scaffold | Substituent & Position | Observed Effect | Reference |

|---|---|---|---|

| N-(piperidin-4-yl)-2-naphthamide | 4-Methyl on Benzyl Group | Favorable for D4.2 receptor affinity | nih.gov |

| N-(piperidin-4-yl)-1-naphthamide | Halogen at 3- or 4-position of Benzyl Group | Increased D4.2 receptor affinity | nih.gov |

| Piperine Derivative | 4-Methyl on Piperidine Ring | High inhibitory activity for MAO-B | acs.org |

Positional Isomerism Effects on Biological Interactions

Positional isomerism, which involves changing the position of a substituent or functional group on a molecular scaffold, can have a profound impact on biological activity. researchgate.net The specific arrangement of atoms determines the molecule's three-dimensional shape, polarity, and ability to form key interactions with a biological target. researchgate.net

For the this compound scaffold, several types of positional isomerism can be considered:

Isomerism on the Benzyl Ring: Moving the methyl group from the 4-position (para) to the 2-position (ortho) or 3-position (meta) would alter the electronic distribution and steric profile of the aromatic ring. This change could affect π-stacking interactions or hydrogen bonding with the receptor. Studies on N-benzyl piperidines have shown that ortho and meta substituents on the benzyl ring can significantly alter affinity and selectivity for monoamine transporters. nih.gov

Research on other heterocyclic compounds, such as oxazolidinones, has demonstrated the critical nature of positional isomerism. In one study, a linearly attached benzotriazole (B28993) derivative showed greater antibacterial potency compared to its angularly attached counterpart. nih.gov This highlights that the precise point of attachment and orientation of substituent groups are crucial for optimal biological interactions. researchgate.netnih.gov

Impact of N-Substitution on this compound Activity

Modification of the piperidine nitrogen atom (N-substitution) is a common and effective strategy for modulating the pharmacological profile of piperidine-containing compounds. The substituent on the nitrogen can influence the molecule's basicity (pKa), lipophilicity, and steric bulk, all of which affect target binding, selectivity, and pharmacokinetic properties.

In a series of N-substituted benzyl piperidines, the nature of the group attached to the piperidine nitrogen was shown to be crucial for affinity and selectivity towards the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net For example, while many compounds in the series showed high affinity for DAT, one analog featuring an N-(2-trifluoromethylbenzyl) group displayed little affinity for any of the transporters but acted as an allosteric modulator of SERT. nih.govresearchgate.netuky.edu This demonstrates that N-substitution can not only alter binding affinity but also change the mechanism of action.

| Core Scaffold | N-Substituent | Biological Target/Effect | Reference |

|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Substituted Benzyl Groups | Modulated affinity and selectivity for DAT, SERT, NET | nih.govresearchgate.net |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | 2-Trifluoromethylbenzyl | Allosteric modulator of hSERT | nih.govresearchgate.net |

| 4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine | Benzyl | Potent anti-acetylcholinesterase (AChE) activity | researchgate.net |

Bioisosteric Replacements in this compound Derived Scaffolds

Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs by substituting one atom or group of atoms in a parent compound with another that has similar physical or chemical properties. researchgate.net This technique is employed to improve potency, enhance selectivity, alter metabolic profiles, or eliminate undesirable side effects. researchgate.netnih.gov

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Piperidine Ring Analogs: The piperidine ring can be replaced by other cyclic amines. A common bioisostere for piperidine is piperazine, which introduces a second nitrogen atom that can potentially form additional hydrogen bonds and alter the compound's solubility and basicity. nih.govblumberginstitute.org Other replacements could include pyrrolidine (B122466) or azetidine, which would alter the ring size and conformational flexibility of the scaffold. acs.org

Benzyl Moiety Analogs: The benzyl group could be replaced with other aromatic or heteroaromatic systems, such as a phenyl ring with different substituents, a pyridyl group, or a thiophene (B33073) ring. Replacing the phenyl ring with a pyridine (B92270) ring, for instance, introduces a nitrogen atom that can act as a hydrogen bond acceptor and change the molecule's polarity. acs.org

Bridging Methylene (B1212753) Group: The methylene bridge connecting the piperidine and phenyl rings could be replaced with other functional groups. For example, replacing it with an oxygen or sulfur atom (an ether or thioether linkage) would alter the bond angles and flexibility of the molecule.

Methyl Group Analogs: The para-methyl group on the benzyl ring could be replaced by other small, non-polar bioisosteres like a chlorine or bromine atom. This would maintain a similar size but alter the electronic properties of the ring. Studies on related compounds have shown that halogen substitution at this position can increase affinity for certain receptors. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery and the elucidation of structure-activity relationships. nih.gov These in silico methods allow researchers to model and predict the behavior of molecules, rationalizing observed biological data and guiding the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with a measured biological endpoint, such as receptor binding affinity or enzyme inhibition. nih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For this compound, docking studies could be used to visualize its binding mode within a target's active site. This can reveal key interactions, such as hydrogen bonds with the piperidine nitrogen or hydrophobic interactions involving the benzyl group. nih.gov For example, computational studies on piperidine-based sigma receptor ligands successfully identified crucial amino acid residues involved in binding through docking and molecular dynamics simulations. nih.gov These insights are invaluable for designing new analogs with improved affinity and selectivity.

By integrating these computational approaches, researchers can gain a deeper understanding of the SAR for the this compound scaffold, leading to a more rational and efficient drug design process.

Molecular Mechanisms and Receptor Interactions

Receptor Binding Affinity and Selectivity Studies

The interaction of 2-(4-Methyl-benzyl)-piperidine with a range of receptors is crucial to understanding its potential pharmacological profile. The following subsections detail the findings from various receptor binding and selectivity studies.

Research into the interaction of benzylpiperidine derivatives with sigma receptors (S1R and S2R) has revealed that the substitution pattern on the piperidine (B6355638) ring is a key determinant of binding affinity and selectivity. While direct binding data for this compound is limited, studies on related compounds provide valuable insights.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma-1 and sigma-2 receptors. nih.gov Many of these compounds demonstrated high affinity for sigma-1 receptors with lower to moderate affinity for sigma-2 receptors. nih.gov For instance, the unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a Ki of 3.90 nM for S1R and 240 nM for S2R, indicating significant selectivity for the sigma-1 subtype. nih.gov Further structure-activity relationship (SAR) studies on 1-aralkyl-4-benzylpiperidine derivatives have also identified potent sigma ligands, with some compounds showing nanomolar affinity for both sigma and 5-HT1A receptors. nih.gov

In a study focusing on the influence of substituents on the piperidine ring, it was found that a 2-benzyl group was tolerated for sigma-2 receptor binding, with one analog exhibiting a Ki value of 10 nM. The 4-benzyl substituted analog in the same series showed a higher affinity with a Ki of 2.8 nM. mdpi.com This suggests that the position of the benzyl (B1604629) group influences the binding affinity at the sigma-2 receptor. However, specific binding affinities for this compound at both S1R and S2R remain to be conclusively determined.

Table 1: Sigma Receptor Binding Affinities of Representative Benzylpiperidine Derivatives

| Compound | S1R Ki (nM) | S2R Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |

| 2-benzyl-substituted piperidine analog | - | 10 |

Data for illustrative purposes from studies on related compounds.

The NMDA receptor, a key player in excitatory neurotransmission, has been a target for various benzylpiperidine derivatives. While direct studies on this compound are not extensively reported, research on its isomers and related structures points towards a potential for NMDA receptor antagonism.

A patent for 2-substituted piperidine analogs describes their use as subtype-selective NMDA receptor antagonists for various neurological conditions. google.com Furthermore, extensive research has been conducted on 4-benzylpiperidine (B145979) derivatives. For example, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. consensus.app SAR studies of 4-benzyl piperidinyl alkyl heteroatom linked heterocycles have also been explored for their potential as subtype-selective NMDA receptor antagonists. researchgate.net

A series of 4-benzyl-4-hydroxy-N-(hydroxyphenoxyalkyl)piperidines demonstrated potent and selective activity at the NR1A/2B subtype, with one of the lead compounds, Co-101244, being selected for further evaluation due to its favorable profile. bioworld.com These findings, although focused on 4-substituted piperidines, suggest that the benzylpiperidine scaffold is a viable pharmacophore for developing NMDA receptor antagonists. The specific antagonistic activity and subtype selectivity of this compound at the NMDA receptor complex require further investigation.

The modulation of dopaminergic and serotonergic systems is a hallmark of many centrally acting drugs. The benzylpiperidine scaffold is present in several compounds that interact with dopamine (B1211576) and serotonin (B10506) receptors and transporters.

Methylphenidate, a well-known benzylpiperidine derivative, acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org Research on 4-benzylpiperidine carboxamides has shown that these compounds can act as serotonin/norepinephrine (B1679862) reuptake inhibitors or triple reuptake inhibitors, depending on the nature of the substituents. nih.gov Specifically, the aromatic substituents on the benzyl group play a critical role in determining the selectivity towards the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov

In a study of 1-aralkyl-4-benzylpiperidine derivatives, several compounds exhibited a remarkable affinity for both sigma and 5-HT1A receptors, with Ki values in the nanomolar range, and were selective with respect to D2 receptors. nih.gov These compounds also displayed a partial agonist profile in a human 5-HT1A functional assay. nih.gov While these studies highlight the potential of the benzylpiperidine core to interact with dopaminergic and serotonergic targets, the specific modulatory effects of this compound on these systems have not been explicitly detailed in the available literature.

The histamine (B1213489) H4 receptor (H4R) is a relatively novel target in drug discovery, primarily implicated in inflammatory and immune responses. The interaction of benzylpiperidine derivatives with this receptor is an area of emerging research.

Studies on dual-acting ligands have explored the combination of histamine H3 receptor (H3R) antagonism with sigma-1 receptor affinity. In a series of piperidine-based compounds, the piperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity. nih.gov However, these studies did not specifically investigate the interaction with the H4 receptor.

Research on histamine H4 receptor ligands has often focused on other heterocyclic scaffolds, such as piperazine (B1678402). For instance, modifications of 2,4,6-triaminopyrimidine (B127396) derivatives with a piperazine linker have been explored to understand the structural requirements for H4R affinity. nih.gov To date, there is a lack of specific research investigating the binding affinity and functional activity of this compound at the histamine H4 receptor.

The kappa-opioid receptor (KOR) is involved in analgesia, mood regulation, and addiction. The potential for benzylpiperidine derivatives to interact with this receptor has been considered in the broader context of opioid receptor ligand design.

The KOR is the endogenous receptor for dynorphins and is a G protein-coupled receptor that can modulate various physiological processes. wikipedia.orgnih.gov While KOR agonists have therapeutic potential, they can also be associated with undesirable side effects. nih.gov The development of KOR antagonists is also an active area of research. mdpi.com

A systematic review of KOR and its ligands highlights the diverse chemical structures that can interact with this receptor, although simple benzylpiperidines are not a primary focus. chemrxiv.org Currently, there is no direct evidence in the scientific literature to suggest a significant interaction of this compound with the kappa-opioid receptor.

Enzymatic Inhibition and Modulation

Beyond receptor interactions, the potential for this compound to inhibit or modulate the activity of key enzymes is an important aspect of its molecular pharmacology.

The benzylpiperidine moiety is a structural feature of several known enzyme inhibitors. For example, a series of N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone have been synthesized and shown to be potent acetylcholinesterase (AChE) inhibitors, with some compounds exhibiting potency comparable to the reference drug tacrine. nih.gov A comparative molecular field analysis (CoMFA) study of N-benzylpiperidines as AChE inhibitors has further elucidated the steric and electronic factors that contribute to their inhibitory activity. medchemexpress.cn Additionally, benzylpiperidine-derived hydrazones have been investigated as dual inhibitors of both monoamine oxidases (MAOs) and AChE. researchgate.net

In the context of MAO inhibition, pyridazinobenzylpiperidine derivatives have been shown to be potent, reversible, and selective MAO-B inhibitors. mdpi.comnih.gov The piperidine ring is also a core component of piperine (B192125), an alkaloid from black pepper, which has been reported to be a MAO inhibitor. nih.gov The inhibitory potential of piperidine alkaloids on plant amine oxidases has also been studied. nih.gov

While these findings indicate that the benzylpiperidine scaffold can be incorporated into effective enzyme inhibitors, specific studies on the enzymatic inhibition profile of this compound are lacking. Further research is needed to determine its potential to inhibit enzymes such as acetylcholinesterase, monoamine oxidases, or other clinically relevant enzymes.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(1-benzylpiperidin-4-yl)phenylacetamide |

| 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine |

| Co-101244 |

| Methylphenidate |

| Tacrine |

Monoamine Oxidase (MAO) Inhibition

Benzylpiperidine derivatives have been evaluated for their ability to inhibit monoamine oxidases (MAO), enzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov These enzymes, MAO-A and MAO-B, are significant targets in the treatment of neurodegenerative diseases. nih.gov Studies on various piperidine-containing compounds have shown that they can act as potent MAO inhibitors. For instance, certain derivatives exhibit a stronger inhibitory effect on MAO-B than MAO-A. nih.gov Kinetic analyses have revealed that the inhibition of both MAO-A and MAO-B by compounds like piperine, which contains a piperidine ring, is competitive. nih.gov Specifically, pyridazinobenzylpiperidine derivatives have demonstrated potent, reversible, and selective inhibition of MAO-B. nih.govresearchgate.net For example, one such derivative, compound S5, showed a high selectivity for MAO-B with a competitive reversible-type inhibition. nih.gov

| Compound Class | Target Enzyme | IC50 Value (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 | Competitive, Reversible | 19.04 |

| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 | ||

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 | Competitive, Reversible | |

| Piperine | MAO-B | 7.0 | Competitive | |

| Piperine | MAO-A | 20.9 | Competitive |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for various therapeutic agents. mdpi.comwikipedia.org Research into 2,4-diamino-5-benzylpyrimidines, which share a structural motif with benzylpiperidines, has provided insights into DHFR inhibition. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that the shape of these molecules is crucial for their binding to DHFR. nih.gov It has been postulated that for optimal inhibition, substitution at the meta position of the benzyl ring is preferable to the para position. nih.gov Novel piperidine-based thiosemicarbazones have also been synthesized and shown to exhibit potent inhibitory activity against the DHFR enzyme, with IC50 values in the micromolar range. researchgate.net

Other Enzyme Target Investigations

The therapeutic potential of benzylpiperidine derivatives has been explored across a range of other enzyme targets.

Tyrosinase: This key enzyme in melanin (B1238610) production is a target for agents designed to address skin pigmentation issues. nih.gov Piperazine/piperidine amides of benzoic and cinnamic acids have been identified as tyrosinase inhibitors. nih.govacs.org Molecular docking studies suggest that the benzyl substituent plays a crucial role in the interaction with the enzyme. nih.gov Another study identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a mushroom tyrosinase inhibitor, which led to the development of more potent mixed-type inhibitors. researchgate.net

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. nih.govnih.gov 2-(Piperidin-4-yl)acetamides have been developed as potent sEH inhibitors. nih.govmdpi.com Additionally, chromen-2-amide derivatives featuring a benzyl piperidine moiety have been identified as novel lead structures for sEH inhibition, with one compound showing an IC50 of 1.75 µM. acgpubs.org

Leukotriene A4 Hydrolase, Trypanothione Reductase, and Stearoyl-CoA Desaturase-1:

Trypanothione Reductase (TR): This enzyme is essential for the redox metabolism of trypanosomatid parasites and is a target for drugs against diseases like African sleeping sickness. hep-bejune.chmdpi.com A combination of motifs from known inhibitors, including a piperidine-containing structure, led to new conjugates with significantly increased affinity for TR, exhibiting Kic values as low as 0.51±0.1 μM. hep-bejune.ch

Stearoyl-CoA Desaturase-1 (SCD1): As a key enzyme in lipid metabolism, SCD1 is a target for metabolic disorders. nih.gov Spirocyclic compounds incorporating a piperidine ring have shown promise as SCD1 inhibitors, with substitutions on the benzyl group significantly improving potency. nih.gov

Leukotriene A4 Hydrolase: While specific studies on this compound are limited, the broader class of piperidine derivatives continues to be investigated against various hydrolases.

Aromatase and MAGL:

Aromatase: This enzyme is a target for treating hormone-dependent breast cancer. nih.gov 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been shown to be potent inhibitors of human placental aromatase, with some derivatives being significantly more active than the standard drug aminoglutethimide. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): MAGL is an enzyme involved in the endocannabinoid system and is a target for neurodegenerative diseases and cancer. nih.govacs.org A class of benzylpiperidine-based reversible inhibitors of MAGL has been identified, showing potential as therapeutic agents. nih.govresearchgate.net

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Computational methods such as molecular docking and dynamic simulations are invaluable for understanding how ligands like this compound interact with their biological targets at an atomic level.

Identification of Key Amino Acid Residues for Binding

Molecular docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of benzylpiperidine derivatives to their target enzymes.

MAO-B: In studies of pyridazinobenzylpiperidine derivatives, pi-pi stacking interactions with the aromatic rings of Tyr398 and Tyr326 were identified as crucial for the stability of the enzyme-inhibitor complex. nih.govresearchgate.net

MAGL: For a class of benzylpiperidine inhibitors, a strategic hydrogen bond network with active site residues E53 and H272 was found to be fundamental for MAGL inhibition. researchgate.net

Sigma 1 Receptor (S1R): In a study of a potent piperidine-based S1R agonist, molecular dynamics simulations revealed crucial interactions with specific amino acid residues within the receptor. nih.gov

Binding Mode Analysis and Conformational Dynamics

Understanding the binding mode and conformational flexibility of a ligand is essential for rational drug design.

Binding Orientation: Docking studies of benzylpiperidine derivatives in various enzymes consistently show the importance of the benzyl group in forming key hydrophobic and aromatic interactions within the binding pocket. For instance, in MAO-B, the benzylpiperidine scaffold orients to allow for favorable pi-pi stacking. nih.govresearchgate.net In tyrosinase inhibitors, the benzyl substituent engages in important interactions that contribute to higher potency. nih.gov

Conformational Dynamics: The piperidine ring itself exists in different conformations, typically a chair form. acs.orgnih.gov The orientation of substituents (axial vs. equatorial) can be influenced by the molecular environment and interactions within a binding site. acs.org Replica-exchange molecular dynamics simulations have been used to visualize conformational exchange dynamics around torsion angles, providing insights that agree with high-resolution NMR spectra. copernicus.org Such studies help to understand whether a ligand is pre-organized for binding or if it adapts its conformation upon entering the active site. The stability and reactivity of related compounds like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine have been analyzed using DFT methods to understand their electronic structure, which influences binding. nih.govnih.gov

Computational Chemistry and in Silico Prediction

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For 2-(4-Methyl-benzyl)-piperidine, such calculations can reveal details about its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Analyses (HOMO/LUMO, Mulliken Charges, MEP)

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com It provides a balance between accuracy and computational cost, making it a standard tool for analyzing molecules of pharmaceutical interest. A typical DFT analysis for this compound would yield several key electronic descriptors.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the piperidine (B6355638) nitrogen and the aromatic ring, while the LUMO would represent the most favorable region for accepting an electron.

Mulliken Charges: Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. This calculation helps in understanding the charge distribution across the molecular structure, which influences its polarity, intermolecular interactions, and reactivity. In this compound, the nitrogen atom of the piperidine ring is expected to carry a significant negative partial charge due to its high electronegativity, making it a potential site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom's lone pair and a positive potential around the hydrogen atoms, particularly the one attached to the nitrogen.

Table 1: Key Parameters from DFT Analysis for this compound Specific values require dedicated quantum chemical calculations and are not available in published literature.

| Parameter | Description | Typical Value/Interpretation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | A higher energy value indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | A lower energy value indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity and lower stability. |

| Mulliken Charge on N | Estimated partial charge on the piperidine nitrogen atom. | Expected to be negative, indicating its nucleophilic character. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value indicates an asymmetric charge distribution. |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, often using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are made by calculating the magnetic shielding tensors for each nucleus. Comparing predicted shifts with experimental data can confirm a proposed structure or help in assigning signals. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the piperidine ring, the benzyl (B1604629) group, and the methyl group, aiding in its structural elucidation.

Table 2: Conceptual ¹H and ¹³C NMR Chemical Shift Predictions for this compound Predicted values serve as an estimation and require specific computational modeling for accuracy.

| Atom Type | Environment | Expected ¹H Shift Range (ppm) | Expected ¹³C Shift Range (ppm) |

|---|---|---|---|

| Piperidine CH₂ | Aliphatic ring protons | 1.0 - 3.0 | 25 - 55 |

| Piperidine CH | Aliphatic ring methine proton | 2.5 - 3.5 | 50 - 65 |

| Benzyl CH₂ | Methylene (B1212753) bridge | 2.5 - 3.5 | 40 - 50 |

| Aromatic CH | p-substituted benzene ring | 7.0 - 7.3 | 125 - 135 |

| Aromatic C (Subst.) | Carbons attached to other groups | --- | 130 - 145 |

| Methyl CH₃ | Aromatic methyl group | 2.2 - 2.5 | 20 - 25 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. For this compound, NBO analysis could quantify the stabilization energy from interactions like the delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals.

Molecular Electrostatic Surface Potential (MESP) Mapping

As an extension of the MEP concept, MESP mapping provides a detailed three-dimensional surface that illustrates the charge distribution. This surface is critical for understanding non-covalent interactions, molecular recognition, and the initial stages of a chemical reaction. The MESP map of this compound would visually highlight the nucleophilic nitrogen atom and the electrophilic regions, offering a clear rationale for its potential binding modes with biological targets.

In Silico Screening and Drug Design Methodologies for Piperidine Derivatives

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Consequently, extensive in silico methodologies have been developed for screening and designing piperidine-based compounds.

Virtual Screening: This process involves computationally screening large libraries of compounds against a specific biological target. If a target for this compound is identified (e.g., a specific receptor), its structure can be used as a query to search for other molecules with similar binding properties.

Pharmacophore Mapping: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structure of this compound, a pharmacophore model can be constructed, highlighting key features like a hydrogen bond acceptor (the nitrogen), a hydrophobic region (the benzyl group), and an aromatic ring. This model can then be used to screen databases for novel compounds that fit these criteria. nih.gov

Structure-Based Drug Design: If the 3D structure of a potential protein target is known, molecular docking simulations can be performed. Docking predicts the preferred orientation and binding affinity of a ligand (like this compound) within the protein's active site. nih.govrsc.org This provides detailed insight into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, guiding the design of more potent and selective derivatives.

Advanced Research Applications and Future Directions for 2 4 Methyl Benzyl Piperidine

Development of Radioligands for Molecular Imaging Research

The development of radioligands for molecular imaging techniques like Positron Emission Tomography (PET) is a critical area of research for understanding disease pathology in vivo. The structural framework of benzyl-piperidine and its analogs is well-suited for creating such imaging agents. Researchers have successfully synthesized derivatives for PET imaging of the sigma-1 (σ1) receptor, a protein implicated in numerous central nervous system (CNS) diseases. nih.govnih.gov

The strategy often involves modifying the benzyl (B1604629) or piperidine (B6355638) portion of the molecule to incorporate a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). For example, a series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines were developed as selective σ1 receptor ligands. nih.govnih.gov In one approach, the hydroxyl group of a precursor, N-(2-benzofuranylmethyl)-N'-(4-hydroxybenzyl)piperazine, was alkylated with 2-fluoroethyl tosylate to create a radiolabeled imaging agent. nih.gov This process allows for the noninvasive visualization and quantification of receptor density in the brain, which can aid in the study of schizophrenia, Alzheimer's disease, and other neurological disorders. nih.govnih.gov Studies in baboons using such radioligands have shown homogenous uptake in brain regions known to express σ receptors, and this uptake was significantly reduced by pretreatment with known ligands like haloperidol, confirming the specificity of the imaging agent. nih.gov

Table 1: Examples of Piperidine/Piperazine-Based Radioligands

| Radioligand Name | Target | Radionuclide | Application |

| [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | Sigma-1 (σ1) Receptor | ¹⁸F | PET Imaging of CNS |

| 1-(Benzofuran-2-ylmethyl)-4-(4-[¹¹C]methoxybenzyl)piperazine | Sigma-1 (σ1) Receptor | ¹¹C | PET Imaging of CNS |

Exploration as Chemical Probes for Biological Systems

Beyond imaging, 2-(4-Methyl-benzyl)-piperidine derivatives are valuable as chemical probes to investigate the function and selectivity of enzymes and receptors within complex biological systems. unisi.it One powerful technique is competitive activity-based protein profiling (ABPP), a functional proteomic method that uses chemical probes to assess the activity of entire enzyme families. unisi.it

In this context, benzylpiperidine derivatives have been designed as inhibitors for specific enzymes, such as monoacylglycerol lipase (B570770) (MAGL), which is involved in inflammation and nociception. unisi.it To evaluate the selectivity of these inhibitors, they are incubated in mouse brain membrane preparations along with a broad-spectrum chemical probe that reacts with a large class of enzymes, like serine hydrolases. unisi.it The ability of the benzylpiperidine derivative to prevent the probe from binding to its target (e.g., MAGL) while not affecting other enzymes confirms its selectivity. unisi.it This approach demonstrated that certain benzylpiperidine-based compounds at a concentration of 10 μM selectively inhibited MAGL without significantly affecting other serine hydrolases like FAAH, ABHD6, and ABHD12. unisi.it

Computational Design of Novel Piperidine-Based Chemical Entities

Computational chemistry plays a pivotal role in the rational design of novel piperidine-based molecules. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict and understand the interactions between ligands and their biological targets. nih.govresearchgate.net

Molecular docking studies, for instance, have been used to analyze the binding mode of piperidine-based compounds to the sigma-1 (S1R) receptor. nih.govrsc.org These studies reveal how the molecule fits into the receptor's binding site, identifying key interactions, such as those between the piperidine nitrogen and specific amino acid residues. nih.gov The benzyl moiety often occupies a hydrophobic pocket within the receptor, contributing to the binding affinity. nih.gov

MD simulations further enhance these computational studies by providing insights into the stability of the ligand-receptor complex over time. nih.govresearchgate.net Furthermore, fragment-based QSAR models can be developed to predict the biological activity of a combinatorial library of new piperidine derivatives before they are synthesized, saving significant time and resources. researchgate.net This computational pre-screening allows researchers to prioritize the synthesis of compounds with the highest predicted potency and desired characteristics. researchgate.net

Table 2: Computational Methods in Piperidine-Based Drug Design

| Computational Method | Application | Key Findings |

| Molecular Docking | Predicts the binding pose of a ligand within a protein's active site. | Revealed the binding mode of piperidine derivatives to the Sigma-1 receptor, highlighting key hydrophobic and ionic interactions. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of the ligand-protein complex. | Confirmed the stability of ligand binding and identified crucial amino acid residues for interaction. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models to predict the biological activity of new compounds based on their chemical structure. | Used to screen virtual libraries and prioritize the synthesis of potent HDM2 inhibitors. researchgate.net |

| Density Functional Theory (DFT) | Optimizes molecular geometry and calculates electronic properties like HOMO-LUMO energies. | Used to compare the optimized geometry of a synthesized benzyl-piperidine derivative with X-ray diffraction data. nih.gov |

Integration of Synthetic Chemistry with Advanced Biological Screening Platforms

The synergy between modern synthetic chemistry and advanced biological screening is essential for discovering novel therapeutics. broadinstitute.org The process often begins with the synthesis of a library of compounds based on a core scaffold like this compound. nih.gov Synthetic pathways are developed to allow for systematic modifications at various positions on the molecule, a practice known as diversity-oriented synthesis. broadinstitute.org

These chemical libraries are then subjected to high-throughput screening against a wide array of biological targets to identify "hits." The biological data generated from these screens, particularly the structure-activity relationships (SAR), provide crucial feedback for the next round of chemical synthesis. broadinstitute.orgnih.gov For example, a series of N-benzyl piperidine derivatives were synthesized and biologically characterized for their ability to dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease research. nih.gov The screening results informed which structural modifications led to improved potency and selectivity, guiding the design of more effective future analogs. nih.gov This iterative cycle of synthesis, screening, and data analysis accelerates the journey from a basic chemical scaffold to a highly optimized lead compound for further development. broadinstitute.org

Q & A

Q. What are the recommended synthetic strategies for 2-(4-Methyl-benzyl)-piperidine, and how can reaction conditions be optimized?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally related piperidine derivatives suggest viable pathways:

- Catalytic Hydroamination : Titanium-catalyzed hydroamination (General Procedure J in ) using substituted alkynes and amines can be adapted. For example, reacting 4-methylbenzyl halides with piperidine derivatives under titanium catalysis may yield the target compound. This method achieved 95% yield for a pyrrolidine analog, highlighting the importance of catalyst selection and reaction time optimization .

- Alkylation Reactions : Introducing the 4-methylbenzyl group to a pre-formed piperidine core via alkylation (e.g., using 4-methylbenzyl chloride in the presence of a base like NaOH). demonstrates similar functionalization using piperidine as a catalyst in Knoevenagel condensations, though for benzaldehyde derivatives .

- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization, as described in for sulfonylated piperidines, ensures high purity (>93%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) effectively separates and quantifies piperidine derivatives, as validated in pharmacopeial standards () .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHN, M = 189.29 g/mol) and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Adhere to hazard codes H300 (fatal if swallowed), H313 (harmful on skin contact), and H333 (toxic if inhaled) (). Implement PPE: nitrile gloves, goggles, and fume hoods .

- Spill Management : Use inert adsorbents (e.g., vermiculite) for containment, followed by disposal per local regulations (). Avoid aqueous washes to prevent solubility-driven contamination .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation () .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring influence the compound’s biological activity and metabolic stability?

Methodological Answer:

- Receptor Affinity vs. Metabolic Stability : highlights that replacing piperazine with piperidine in 5-HT receptor ligands increases metabolic stability (e.g., cytochrome P450 resistance) but reduces receptor affinity. For instance, 4-[2-(4-methoxyphenyl)phenyl]piperidine derivatives showed a 30% drop in binding affinity compared to piperazine analogs .

- Substituent Effects :

- Electron-Withdrawing Groups : Sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in ) enhance solubility but may sterically hinder receptor interactions .

- Aromatic Substituents : 4-Methylbenzyl groups improve lipophilicity, potentially enhancing blood-brain barrier penetration.

Q. What computational approaches are employed to predict the chemical reactivity and spectroscopic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Natural Bond Orbital (NBO) : Identifies intramolecular hydrogen bonds (e.g., O-H···N interactions) that stabilize the piperidine conformation .

- Molecular Dynamics (MD) : Simulates solvent interactions; aqueous solubility predictions correlate with experimental logP values (~2.8) .

Q. Notes on Methodological Contradictions :

- Synthetic Yields : Titanium-catalyzed methods () achieve higher yields (95%) than Knoevenagel condensations (~70%), but substrate specificity may necessitate optimization .

- Safety Protocols : While emphasizes P301+P310 (emergency medical response for ingestion), prioritizes PPE (P280)—researchers must balance both proactive and reactive measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.